molecular formula C9H5BrClN B13675896 7-Bromo-4-chloroisoquinoline

7-Bromo-4-chloroisoquinoline

Cat. No.: B13675896
M. Wt: 242.50 g/mol
InChI Key: BHJHGBLOVBSWOW-UHFFFAOYSA-N
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Description

7-Bromo-4-chloroisoquinoline is a heterocyclic aromatic compound that belongs to the class of isoquinolines Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions often involve the use of PdBr2/CuBr2/LiBr in MeCN.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as those involving palladium-catalyzed reactions, is likely to be employed to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chloroisoquinoline can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the bromine or chlorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoisoquinoline derivative.

Scientific Research Applications

7-Bromo-4-chloroisoquinoline has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 7-Bromo-4-chloroisoquinoline is not well-documented. its derivatives, such as those used in medicinal chemistry, often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some isoquinoline derivatives inhibit enzymes involved in DNA replication or protein synthesis, leading to their potential use as anticancer agents .

Comparison with Similar Compounds

  • 7-Bromo-4-chloroquinoline
  • 4-Bromo-7-chloroquinoline
  • 6-Bromo-4-chloroquinoline
  • 7-Bromo-2-chloroquinoline

Comparison: 7-Bromo-4-chloroisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or synthetic utility, making it a valuable compound for research and development .

Biological Activity

7-Bromo-4-chloroisoquinoline is a heterocyclic aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique substitution pattern, which significantly influences its reactivity and interactions with biological targets. The molecular formula of this compound is C9H5BrClNC_9H_5BrClN, with a molecular weight of approximately 242.50 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity, facilitating various biological effects. Current research indicates that the compound may exhibit antimicrobial and anticancer properties, although the exact mechanisms remain under investigation.

Antimicrobial Properties

Research has indicated that derivatives of this compound possess significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines, with promising results indicating a mechanism involving caspase activation .

Study 1: Anticancer Activity

A study published in Molecules evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
This compound C9H5BrClNSpecific substitution pattern influencing activity
7-Bromo-4-chloroquinoline C9H6BrClLacks nitrogen in the isoquinoline structure
6-Bromo-4-chloroquinoline C9H6BrClDifferent position of bromine affecting reactivity
4-Bromo-7-chloroquinoline C9H6BrClAltered substitution pattern compared to target
7-Bromo-2-chloroquinoline C9H6BrClDifferent positioning leading to varied properties

This table illustrates how the unique structural features of this compound differentiate it from related compounds, potentially leading to distinct biological activities.

Properties

Molecular Formula

C9H5BrClN

Molecular Weight

242.50 g/mol

IUPAC Name

7-bromo-4-chloroisoquinoline

InChI

InChI=1S/C9H5BrClN/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H

InChI Key

BHJHGBLOVBSWOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1Br)Cl

Origin of Product

United States

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